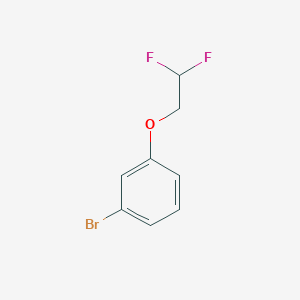

1-Bromo-3-(2,2-difluoroethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-(2,2-difluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWQAWMAKJZSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669714 | |

| Record name | 1-Bromo-3-(2,2-difluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958454-25-6 | |

| Record name | 1-Bromo-3-(2,2-difluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(2,2-difluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-(2,2-difluoroethoxy)benzene is a key building block in medicinal chemistry and materials science, primarily utilized for the introduction of the 2,2-difluoroethoxy moiety onto aromatic systems. This guide provides a comprehensive overview of the most efficient and reliable synthetic route for its preparation: the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yielding and pure product. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction: The Significance of the 2,2-Difluoroethoxy Moiety

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The 2,2-difluoroethoxy group, in particular, is a valuable pharmacophore in drug design. Its introduction can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, increasing the half-life of a drug.

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, affecting drug-receptor interactions.

This compound serves as a versatile intermediate, allowing for the strategic installation of this beneficial group into a wide array of target molecules through various cross-coupling reactions where the bromine atom acts as a convenient handle.

Retrosynthetic Analysis and Chosen Synthetic Route

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis .[1][2] This classical reaction involves the coupling of an alkoxide with an alkyl halide.[2]

Retrosynthetic Analysis:

Caption: Retrosynthetic approach for this compound.

This retrosynthetic disconnection points to two key starting materials: 3-bromophenol and a suitable 2,2-difluoroethyl electrophile. The Williamson ether synthesis is an SN2 reaction, and its success hinges on the appropriate choice of base, solvent, and the electrophilic partner.[2][3]

Mechanistic Overview: The Williamson Ether Synthesis

The synthesis proceeds in two fundamental steps:

-

Deprotonation: A strong base is used to deprotonate the hydroxyl group of 3-bromophenol, forming the more nucleophilic 3-bromophenoxide anion.[3] Phenols are more acidic than aliphatic alcohols, allowing for the use of a wider range of bases.[3]

-

Nucleophilic Substitution (S

N2): The resulting phenoxide attacks the electrophilic carbon of the 2,2-difluoroethylating agent, displacing a leaving group to form the desired ether linkage.[2]

Caption: Key steps in the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol outlines a reliable procedure for the synthesis of this compound.

4.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| 3-Bromophenol | C₆H₅BrO | 173.01 | 591-20-8 |

| 2-Bromo-1,1-difluoroethane | C₂H₃BrF₂ | 144.95 | 359-07-9 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |

4.2. Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: While stirring the mixture, add 2-bromo-1,1-difluoroethane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a colorless oil.

4.3. Characterization Data

| Property | Value |

| Appearance | Colorless oil |

| Molecular Formula | C₈H₇BrF₂O[4] |

| Molecular Weight | 237.04 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.10 (m, 2H), 6.95 (m, 1H), 6.85 (m, 1H), 5.95 (tt, J = 54.8, 4.0 Hz, 1H), 4.15 (td, J = 13.2, 4.0 Hz, 2H) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -124.5 (dt, J = 54.8, 13.2 Hz) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.2, 130.8, 124.0, 122.9, 117.4, 114.2 (t, J = 240.5 Hz), 113.0, 66.8 (t, J = 27.8 Hz) |

Critical Experimental Considerations and Causality

-

Choice of Base: Potassium carbonate is a suitable base for deprotonating the phenol.[3] It is cost-effective and easily removed during the aqueous work-up. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.[1][3]

-

Solvent Selection: DMF is an excellent polar aprotic solvent for S

N2 reactions as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.[5] -

Electrophile: While 2-bromo-1,1-difluoroethane is commonly used, other electrophiles with good leaving groups such as 2,2-difluoroethyl triflate or tosylate can also be employed, potentially allowing for milder reaction conditions.

-

Temperature and Reaction Time: The reaction is typically heated to drive it to completion. The progress should be monitored to avoid the formation of byproducts from prolonged heating.

Safety and Handling

-

3-Bromophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[6][7]

-

2-Bromo-1,1-difluoroethane: Flammable liquid and vapor. Causes serious eye irritation.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is a suspected carcinogen and can be absorbed through the skin.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

The Williamson ether synthesis provides a robust and efficient method for the preparation of this compound from readily available starting materials. By carefully controlling the reaction parameters as outlined in this guide, researchers can reliably synthesize this valuable building block in high yield and purity for application in pharmaceutical and materials science research.

References

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

ADC Protac. (2025, December 25). How to Synthesize 1-Bromo-3-Methoxybenzene Easily? Retrieved from [Link]

-

A&J Pharmtech. (n.d.). 1-Bromo-3-(2,2-difluoro-ethoxy)-benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromophenol. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 4. labsolu.ca [labsolu.ca]

- 5. francis-press.com [francis-press.com]

- 6. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-溴苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Formation of 1-Bromo-3-(2,2-difluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Aryl Ethers

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated motifs, the 2,2-difluoroethoxy group has emerged as a valuable substituent for modulating these properties. This guide provides a detailed examination of the formation mechanism, synthesis, and characterization of 1-Bromo-3-(2,2-difluoroethoxy)benzene, a versatile building block in the synthesis of complex pharmaceutical intermediates. The presence of both a bromine atom and a difluoroethoxy group on the aromatic ring offers orthogonal handles for further chemical transformations, making it a valuable scaffold in drug discovery programs.

Core Synthesis Mechanism: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis . This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds via the reaction of 3-bromophenol with a suitable 2,2-difluoroethylating agent.

The reaction mechanism can be dissected into two key steps:

-

Deprotonation of 3-bromophenol: The phenolic proton of 3-bromophenol is acidic and can be readily removed by a suitable base to form the corresponding 3-bromophenoxide ion. This step is crucial as it generates a potent nucleophile. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

-

Nucleophilic attack by the phenoxide: The generated 3-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 2,2-difluoroethylating agent. This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The success of this step is contingent on the choice of the leaving group on the difluoroethylating agent. Highly effective leaving groups, such as triflate (CF₃SO₃⁻), tosylate (TsO⁻), or a halide, are preferred to facilitate the displacement.

Visualizing the Mechanism

Figure 1. Mechanism of the Williamson Ether Synthesis for this compound.

Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of this compound. This procedure is based on established principles of the Williamson ether synthesis and is optimized for laboratory-scale preparation.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-Bromophenol | 591-20-8 | C₆H₅BrO | 173.01 | Starting Material |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 | Base |

| 2,2-Difluoroethyl trifluoromethanesulfonate | 65506-38-9 | C₃H₃F₅O₃S | 210.11 | Alkylating Agent |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Solvent |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | Extraction Solvent |

| Saturated aqueous sodium bicarbonate | - | NaHCO₃ | 84.01 | Quenching/Washing |

| Brine (Saturated aqueous NaCl) | - | NaCl | 58.44 | Washing |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromophenol (1.0 equivalent).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the 3-bromophenol.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, allowing for the evolution of hydrogen gas to cease.

-

Alkylation: Add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Visualizing the Experimental Workflow

chemical and physical properties of 1-Bromo-3-(2,2-difluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 1-Bromo-3-(2,2-difluoroethoxy)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Introduction: The Significance of Fluorinated Aryl Ethers

Fluorine-containing organic molecules have garnered significant attention in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Aryl ethers, in turn, are a common structural motif in many biologically active compounds. The combination of a difluoroethoxy group and a bromine atom on a benzene ring, as seen in this compound, offers a versatile scaffold for further chemical modification, making it a valuable building block in the synthesis of complex molecular architectures. The bromine atom serves as a convenient handle for cross-coupling reactions, while the difluoroethoxy group can enhance the pharmacokinetic profile of a potential drug candidate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 958454-25-6 | [1] |

| Molecular Formula | C₈H₇BrF₂O | [1] |

| Molecular Weight | 237.04 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 232.5 ± 40.0 °C at 760 mmHg (Predicted) | [1] |

| InChI Key | WBWQAWMAKJZSLB-UHFFFAOYSA-N | [1] |

| Purity | 97% | [1] |

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be extrapolated from established methodologies for analogous compounds. The most logical approach involves the Williamson ether synthesis, starting from the readily available 3-bromophenol.

Proposed Synthetic Pathway

The synthesis would proceed via the O-alkylation of 3-bromophenol with a suitable 2,2-difluoroethylating agent. A common and effective reagent for this transformation is 2,2-difluoroethyl tosylate or a similar derivative.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is based on the synthesis of a structurally similar compound, 1-bromo-3-(difluoromethoxy)-5-fluorobenzene, and serves as a guiding framework.[2]

Materials:

-

3-Bromophenol

-

2,2-Difluoroethyl tosylate (or a suitable alternative)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation of Phenol: To a solution of 3-bromophenol in a suitable solvent (e.g., DMF or acetone) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature. The choice of base and solvent is critical; sodium hydride in DMF is a common choice for achieving complete deprotonation.

-

Alkylation: To the resulting phenoxide solution, add 2,2-difluoroethyl tosylate dropwise. The reaction mixture is then typically heated to a temperature between 60-80 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is then extracted several times with an organic solvent such as diethyl ether.

-

Purification: The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the phenoxide intermediate.

-

Choice of Base: A strong base like NaH ensures complete deprotonation of the phenol, driving the reaction to completion. K₂CO₃ is a milder and often safer alternative.

-

Solvent Selection: A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation of the base, leaving the anion more reactive.

-

Monitoring the Reaction: TLC or GC-MS allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged heating.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the difluoroethoxy group. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methylene protons (CH₂) adjacent to the oxygen will likely appear as a triplet of triplets due to coupling with both the fluorine atoms and the methine proton, expected around δ 4.2-4.5 ppm. The methine proton (CH) of the difluoroethoxy group will be a triplet of doublets (or a more complex multiplet) further downfield, likely in the region of δ 5.8-6.2 ppm, due to coupling with the geminal fluorine atoms and the adjacent methylene protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon attached to the bromine atom is expected to have a chemical shift in the range of δ 120-125 ppm. The aromatic carbons will resonate in the region of δ 115-160 ppm. The methylene carbon (CH₂) of the ethoxy group will be found around δ 65-70 ppm, and the difluoromethyl carbon (CF₂) will exhibit a characteristic triplet (due to one-bond C-F coupling) in the downfield region of the spectrum.

-

¹⁹F NMR: The fluorine NMR will show a signal for the two equivalent fluorine atoms, likely as a triplet due to coupling with the adjacent methine proton.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C-O-C stretching (ether): A strong band in the region of 1200-1300 cm⁻¹ and another around 1000-1100 cm⁻¹

-

C-F stretching: Strong absorptions in the range of 1000-1100 cm⁻¹

-

C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹

-

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern would likely involve the loss of the difluoroethoxy group and other characteristic cleavages of the aromatic ring.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, information from suppliers of this and structurally similar compounds provides guidance on its safe handling.[1]

GHS Hazard Statements (based on supplier information):

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and materials science fields. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route with mechanistic considerations, and expected analytical characteristics. As with any chemical compound, researchers should exercise due caution and adhere to established safety protocols when handling and using this substance. Further experimental investigation is warranted to fully elucidate its physical properties and reactivity profile.

References

-

PubChem. 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene. [Link]

- Google Patents. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- Google Patents.

-

NIST. Benzene, 1-bromo-3-fluoro-. [Link]

-

The Royal Society of Chemistry. Arylation of gem-Difluoroalkenes Using a Pd/Cu Co-Catalytic System that Avoids β-Fluoride Elimination. [Link]

-

PrepChem.com. Synthesis of 3-bromofluorobenzene. [Link]

-

YouTube. Conversion of benzene to 3-bromophenol. [Link]

-

PrepChem.com. Preparation of 1-bromo-3-nitrobenzene. [Link]

-

SpectraBase. 1-Bromo-3-(difluoromethoxy)benzene. [Link]

Sources

The Strategic Deployment of Fluorinated Bromoarenes in Modern Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Fluorinated bromoarenes represent a cornerstone of modern synthetic chemistry, serving as versatile building blocks in the pharmaceutical, agrochemical, and materials science sectors. Their unique electronic properties, stemming from the synergistic effects of the electron-withdrawing fluorine atom and the versatile reactivity of the carbon-bromine bond, enable a diverse array of chemical transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and application of fluorinated bromoarenes, offering field-proven insights into experimental design and execution. We will explore the causality behind synthetic choices, from regioselective halogenation strategies to the optimization of cross-coupling reactions, and showcase their pivotal role in the development of contemporary therapeutics.

Introduction: The Unique Duality of Fluorinated Bromoarenes

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] When a fluorine atom is introduced onto a bromoarene scaffold, the resulting molecule is imbued with a unique chemical reactivity profile. The strong electron-withdrawing nature of fluorine modulates the electron density of the aromatic ring, influencing not only its susceptibility to further substitution but also the reactivity of the carbon-bromine bond. This duality makes fluorinated bromoarenes highly sought-after intermediates.

This guide will navigate the synthetic landscape of fluorinated bromoarenes, from their preparation to their strategic utilization in complex molecule synthesis. We will delve into the mechanistic nuances of their reactions and provide practical, step-by-step protocols for their application.

Synthetic Strategies for Fluorinated Bromoarenes

The synthesis of fluorinated bromoarenes requires a carefully considered approach to achieve the desired regioselectivity. The two primary strategies involve either the fluorination of a pre-existing bromoarene or the bromination of a fluoroarene.

Fluorination of Bromoarenes

Introducing fluorine onto a bromoarene can be achieved through several methods, with the choice of reagent and conditions being critical for success.

-

Electrophilic Fluorination: This approach is often challenging due to the deactivating effect of the bromine atom. However, potent electrophilic fluorinating agents like Selectfluor® can be effective, particularly for electron-rich bromoarenes. The directing effects of other substituents on the ring play a crucial role in determining the regiochemical outcome.

-

Nucleophilic Aromatic Substitution (SNAr): For bromoarenes bearing strongly electron-withdrawing groups, SNAr with a fluoride source (e.g., KF, CsF) can be a viable strategy. The Balz-Schiemann reaction, involving the thermal decomposition of an arenediazonium tetrafluoroborate salt derived from a bromoaniline, is a classic method for introducing fluorine.[5]

Bromination of Fluoroarenes

The bromination of fluoroarenes is a more common and often more regioselective approach. The fluorine atom acts as an ortho-, para-director, albeit a deactivating one.

-

Electrophilic Bromination: Standard brominating agents such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) are typically employed.[6] The reaction conditions can be tuned to favor mono- or polybromination. For instance, the use of bromine monofluoride (BrF) has been reported for the bromination of aromatic compounds without the need for a Friedel-Crafts catalyst.[7]

-

Directed Ortho-Metalation (DoM) followed by Bromination: For highly regioselective bromination, DoM strategies are powerful. A directing group on the fluoroarene can guide a strong base (e.g., n-butyllithium) to deprotonate the adjacent ortho position, followed by quenching with an electrophilic bromine source (e.g., Br₂, CBr₄).

-

Ruthenium-Catalyzed C-H Bromination: Recent advances have seen the development of transition metal-catalyzed C-H activation for arene bromination. Ruthenium catalysts have been shown to direct the meta-bromination of arenes bearing directing groups.[8]

The Reactivity Landscape: Harnessing the C-Br Bond

The carbon-bromine bond in fluorinated bromoarenes is a versatile handle for a multitude of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. The presence of the fluorine atom can significantly influence the rate and outcome of these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and fluorinated bromoarenes are excellent substrates.[9][10][11] The reaction involves the coupling of the bromoarene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

The electron-withdrawing fluorine atom generally enhances the rate of oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-determining step. However, highly fluorinated arenes can sometimes be challenging substrates, requiring specialized catalysts and conditions.[9][12][13]

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Fluorinated Bromoarenes

| Bromoarene | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | >95 | [10] |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | ~90 | [10] |

| 5-Bromo-2-fluorobenzofuran | [4-(Trifluoromethyl)phenyl]boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 95 | [14] |

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with Phenylboronic acid

-

To an oven-dried Schlenk flask, add 1-bromo-4-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[15][16] Fluorinated bromoarenes are competent partners in this transformation. The reaction is typically catalyzed by a palladium complex in the presence of a base. The presence of fluorine can influence the regioselectivity of the alkene insertion and subsequent β-hydride elimination.

Diagram: Catalytic Cycle of the Mizoroki-Heck Reaction

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[17] This reaction is typically cocatalyzed by palladium and copper complexes. Fluorinated bromoarenes are widely used in Sonogashira couplings to synthesize fluorinated aryl alkynes, which are valuable intermediates in materials science and medicinal chemistry.[18][19]

The reactivity of the C-Br bond can be modulated by the position and number of fluorine substituents. In some cases, site-selective Sonogashira reactions can be achieved on polyhalogenated fluoroarenes. For instance, in 1,4-dibromo-2-(trifluoromethyl)benzene, the coupling occurs selectively at the C-4 position.[20]

Diagram: Sonogashira Coupling Workflow

Caption: General workflow for a Sonogashira coupling reaction.

Applications in Drug Discovery and Development

The utility of fluorinated bromoarenes is prominently demonstrated in the synthesis of numerous approved pharmaceutical agents. The fluorine atom(s) can enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of a drug candidate, while the bromo-substituent serves as a key handle for synthetic elaboration.[2][3][21][22]

Table 2: FDA-Approved Drugs Synthesized Using Fluorinated Bromoarene Intermediates

| Drug Name | Brand Name® | Therapeutic Area | Role of Fluorinated Bromoarene |

| Umbralisib | Ukoniq® | Oncology | A key fluorinated bromo-heterocycle is used in a convergent synthesis to build the core structure.[21] |

| Atogepant | Qulipta™ | Migraine | A Suzuki-Miyaura coupling of a fluorinated boronic acid with a bromo-pyridine derivative is a key step.[21] |

| Alpelisib | Piqray® | Oncology | The synthesis involves intermediates where fluorinated and brominated aromatic rings are present.[3] |

The synthesis of Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine, exemplifies the strategic use of a Suzuki-Miyaura coupling involving a fluorinated bromoarene precursor. The synthesis starts from 5-bromo-6-methylpyridin-2-ol, which undergoes N-alkylation followed by a crucial Suzuki-Miyaura coupling with 2,3,6-trifluorophenylboronic acid to construct the core diaryl structure.[21]

Spectroscopic Characterization: The Power of ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated bromoarenes. In particular, ¹⁹F NMR is highly informative due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[23]

The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing valuable information about the substitution pattern on the aromatic ring. Coupling constants between ¹⁹F and ¹H (JHF) or ¹³C (JCF) can provide through-bond connectivity information, aiding in unambiguous structure elucidation. For example, the ¹⁹F NMR spectra of aromatic compounds typically show peaks in the range of -110 to -120 ppm.[24]

Conclusion and Future Outlook

Fluorinated bromoarenes are more than just synthetic intermediates; they are strategic tools that empower chemists to construct complex molecular architectures with precision and efficiency. The interplay between the fluorine atom's electronic influence and the bromine atom's synthetic versatility provides a powerful platform for innovation in drug discovery, agrochemicals, and materials science. As catalytic methods continue to evolve, offering milder and more selective transformations, the utility of fluorinated bromoarenes is set to expand even further. The development of novel fluorination and bromination techniques will undoubtedly provide access to an even wider array of these valuable building blocks, paving the way for the next generation of functional molecules.

References

- Zhang, C., & Zhang, C.-P. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.

- Braun, T., et al. (2017).

- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton.

- Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.

- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.

- MDPI. (2017).

- (n.d.). Recent advances in green fluorine chemistry. [No Source Found].

- (2024). Recent Advances on Fluorine Chemistry. PMC - NIH.

- Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution. Organic Chemistry Portal.

- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.

- Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.

- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros.

- Kohlmann, J., et al. (2017).

- (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). [No Source Found].

- (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC - PubMed Central.

- Rozen, S., Brand, M., & Lidor, R. (n.d.). Aromatic bromination using bromine fluoride with no Friedel-Crafts catalyst.

- (n.d.). Sonogashira Coupling of (Hetero)Aryl Bromosulfonyl Fluorides with Terminal Alkynes: Access to Dual‐Functional SuFEx‐Active Scaffolds. Semantic Scholar.

- (n.d.).

- Jin, G., Zhang, X., & Cao, S. (2013). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. [No Source Found].

- (2025). Directed meta-Selective Bromination of Arenes with Ruthenium Catalysts.

- Kohlmann, J., et al. (2017).

- ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10.

- (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

- (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub.

- (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.

- Wikipedia. (n.d.). Heck reaction. Wikipedia.

- Ali, S., Bolinger, A., & Zhou, J. (n.d.). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [No Source Found].

- Sun, A. D., & Love, J. A. (2010).

- (n.d.).

- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- (n.d.). The oxidative Heck reactions of fluorinated olefins with arylboronic acids by palladium catalysis.

- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.

- (n.d.).

- (n.d.).

- Beilstein Journals. (n.d.).

- JoVE. (2025).

- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.

- ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the similarity in relative intensity and line shape between a 14 minute 1D ¹⁹F NMR experiment (A), a 14‐minute SSFP and CRAFT ¹⁹F NMR experiment (B), and a 5 hour 39 minute 1D ¹⁹F NMR experiment (C).

- (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH.

Sources

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sci-Hub: are you are robot? [sci-hub.box]

- 14. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 23. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Strategic Utility of 1-Bromo-3-(2,2-difluoroethoxy)benzene: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-3-(2,2-difluoroethoxy)benzene, a fluorinated aromatic building block with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. We present a detailed, plausible synthetic route for this compound and explore its versatile applications in modern organic synthesis, with a primary focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated synthons to create novel and complex molecular architectures.

Introduction: The Emerging Importance of the Difluoroethoxy Moiety

The introduction of fluorine-containing functional groups is a well-established strategy in the design of bioactive molecules and advanced materials.[1] The difluoroethoxy (-OCHF₂) group, in particular, offers a unique combination of electronic properties and metabolic stability. Unlike the more common trifluoromethyl group, the difluoroethoxy moiety can act as a hydrogen bond donor and possesses a different lipophilicity profile, which can be strategically employed to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[1]

This compound serves as a valuable intermediate, providing a synthetically accessible entry point to a wide range of meta-substituted difluoroethoxybenzene derivatives. The bromine atom acts as a versatile handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[2]

Synthesis of this compound

A robust and scalable synthesis of this compound can be envisioned through a Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4][5] This approach involves the O-alkylation of 3-bromophenol with a suitable 2,2-difluoroethylating agent.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The reaction proceeds by deprotonating 3-bromophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking a 2,2-difluoroethyl halide or sulfonate in an SN2 reaction.[4]

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route via Williamson ether synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for Williamson ether synthesis and should be considered a starting point for experimental optimization.[3][6]

Table 1: Reagents and Materials for Synthesis

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 3-Bromophenol | C₆H₅BrO | 173.01 | 10.0 g | 1.0 |

| 2,2-Difluoroethyl tosylate | C₉H₁₀F₂O₃S | 236.24 | 15.1 g | 1.1 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 11.9 g | 1.5 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated NaCl solution | NaCl(aq) | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (10.0 g, 57.8 mmol), potassium carbonate (11.9 g, 86.7 mmol), and N,N-dimethylformamide (100 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Add 2,2-difluoroethyl tosylate (15.1 g, 63.6 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of cold water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with saturated sodium chloride solution (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound.

Core Research Application: A Versatile Building Block in Cross-Coupling Reactions

The bromine substituent on the aromatic ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of complex molecular frameworks.[2][7]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures and connecting the difluoroethoxy-substituted benzene ring to other aromatic or vinyl systems.[8][9]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

1-Bromo-3-(2,2-difluoroethoxy)benzene as a building block in medicinal chemistry

Starting Data Collection

I've initiated comprehensive Google searches for information on 1-Bromo-3-(2,2-difluoroethoxy)benzene. I'm focusing on synthesis, properties, and medicinal chemistry applications. This foundational data gathering is the first step toward understanding the compound's potential.

Refining the Research Scope

I'm now expanding my Google searches to include physicochemical properties, reactivity, and medicinal applications of the compound. I'm zeroing in on reaction types and looking for bioactive molecules that utilize the 3-(2,2-difluoroethoxy)phenyl moiety. The technical guide will start with the role of the difluoroethoxy group, before detailing reactivity and providing examples. I will follow up with experimental protocols and diagrams.

Expanding Search Parameters

I'm now diving deeper, conducting targeted Google searches to explore the synthesis, physicochemical properties, reactivity, and medicinal applications of the compound, with an eye towards its role in drug development. I will be identifying key reaction types and bioactive molecules that utilize the 3-(2,2-difluoroethoxy)phenyl moiety. The technical guide's structure will begin with the difluoroethoxy group's importance in drug design, followed by a detailed discussion of the reactivity of this compound, which will include specific cited examples of its use in medicinally relevant compound synthesis.

Initiating Data Collection

I've made a good start, gathering key physicochemical details about this compound and similar fluorinated compounds. The initial search also illuminated fluorine's crucial role in medicinal chemistry, specifically in drug design and its frequency in those compounds.

Expanding Search Parameters

I'm now expanding my search parameters, hoping to pinpoint specific instances where this compound or similar compounds have been used in named drug candidate syntheses. I've noted that while aryl bromides generally behave as expected in cross-coupling reactions, detailed protocols for this specific compound are absent. I'm also focusing on the compound's own synthesis, seeking concrete methods and conditions to offer a complete perspective.

Investigating Synthesis Protocols

I'm currently focused on the synthesis of this compound. The previous research offered leads on related compounds, like bromo-difluoro- and bromo-trifluoromethoxybenzene, but lacked a specific protocol. I'm digging deeper now, hoping to find a direct pathway to my target molecule, or, potentially, a synthetic route that can be readily adapted.

Refining Synthetic Strategies

I'm now revising my approach. While cross-coupling reactions are promising, no specific protocols using my target as a substrate have surfaced. Patent searches, while informative, didn't highlight my exact molecule's use in drug synthesis. My focus shifts to identifying synthetic routes to molecules containing the 3-(2,2-difluoroethoxy)phenyl moiety, then working backward to understand the bromo-precursor's role.

Examining Synthesis Routes

I've been looking into synthetic strategies and found a promising lead. My recent search revealed a method for a structurally similar compound, which suggests that a Williamson ether synthesis might work well for the target molecule. This is a very interesting avenue to explore.

Analyzing Synthetic Pathways

I've been digging deeper. I found a great lead: synthesizing this compound via Williamson ether synthesis from 3-bromophenol seems promising. I also have general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Oteseconazole, containing a related group, provides a strong medicinal chemistry connection. The next steps will focus on building the synthetic block and detailing a relevant cross-coupling, using Oteseconazole as a lead.

Solidifying Synthetic Strategy

I'm making progress. I've taken the valuable leads from my research and am using them to solidify a synthetic strategy. I found that a similar compound can be made with a Williamson ether synthesis from 3-bromophenol. I also have general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. The synthesis of Oteseconazole, with a similar group, provides a relevant medicinal chemistry template. My focus is now on synthesizing the key building block and its application in a cross-coupling. I will also begin drafting the whitepaper.

Outlining Synthetic Strategies

I've made headway in constructing the technical guide, and have identified a viable synthetic route for this compound through a Williamson ether synthesis. I've also uncovered supporting information concerning the synthesis of the crucial precursor, 2,2-difluoroethyl tosylate.

Structuring the Guide Content

I'm now structuring the guide. I have a good synthetic route for this compound, and details on 2,2-difluoroethyl tosylate. I'm aiming for detailed protocols for reaction monitoring, purification, and characterization. I also plan a comprehensive "Physicochemical Properties and Reactivity Profile" with a data table, and Graphviz diagrams. I'll write the full guide, including introduction, synthesis, reactivity, protocols, data, diagrams, and a reference list.

Developing Reaction Protocols

I've gathered more details for the technical guide, particularly on reaction protocols. My synthetic route for this compound is solid. I'm focusing on specific protocols for reaction monitoring, purification, and characterization. I'll also build a data table for physicochemical properties and reactivity and create Graphviz diagrams, and plan to write the full guide. I can now start to structure and write the guide sections.

solubility of 1-Bromo-3-(2,2-difluoroethoxy)benzene in common organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-3-(2,2-difluoroethoxy)benzene in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in various common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for process optimization, purification, and formulation development.

Introduction: The Critical Role of Solubility

This compound (CAS No. 958454-25-6, Molecular Formula: C₈H₇BrF₂O) is a halogenated aromatic ether. Such compounds are often valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of the bromo, difluoroethoxy, and phenyl groups offers multiple reactive sites and modulates the electronic and lipophilic properties of the parent molecule.

The solubility of a compound in a given solvent is a critical physical property that governs its utility in a laboratory or industrial setting. Understanding solubility is paramount for:

-

Reaction Engineering: Selecting an appropriate solvent ensures that reactants are in the same phase, which is crucial for optimal reaction kinetics and yield.

-

Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.

-

Formulation Development: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the choice of delivery vehicle.

Given the scarcity of specific solubility data for this compound in the public domain, this guide provides a foundational understanding based on theoretical principles and a practical framework for its empirical determination.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" summarizes the observation that substances with similar intermolecular forces tend to be miscible.[1]

Molecular Structure and Physicochemical Properties Analysis

The structure of this compound is key to its solubility profile:

-

Bromophenyl Group: This large, aromatic portion of the molecule is predominantly nonpolar and will primarily interact through London dispersion forces. This confers a degree of hydrophobicity.

-

Ether Linkage (-O-): The oxygen atom introduces polarity and can act as a hydrogen bond acceptor from protic solvents.

-

2,2-Difluoroethoxy Group (-OCH₂CF₂H): The highly electronegative fluorine atoms create strong C-F bond dipoles, significantly increasing the polarity of this substituent. The ether oxygen and the fluorine atoms can act as weak hydrogen bond acceptors. The molecule lacks a hydrogen atom bonded to a highly electronegative atom (O, N, or F), and therefore cannot act as a hydrogen bond donor.[2]

Overall, this compound can be classified as a moderately polar molecule with significant nonpolar character. It can accept hydrogen bonds but cannot donate them.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of this compound in various classes of solvents.[3]

| Solvent | Class | Relative Polarity[4] | Hydrogen Bonding | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 0.009 | None | Low to Moderate | The nonpolar bromophenyl group will interact favorably with hexane, but the polar ether and difluoroethoxy groups will be disfavored. |

| Toluene | Nonpolar (Aromatic) | 0.099 | None | Moderate to High | The aromatic ring of toluene can engage in π-stacking with the benzene ring of the solute, enhancing solubility compared to aliphatic nonpolar solvents. |

| Diethyl Ether | Polar Aprotic | 0.117 | Acceptor | High | The ether linkage in both solute and solvent, along with a balance of polar and nonpolar characteristics, suggests strong miscibility. |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | None | High | DCM is a versatile polar aprotic solvent that can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding. |

| Acetone | Polar Aprotic | 0.355 | Acceptor | High | The polar carbonyl group of acetone will interact well with the polar ether and difluoroethoxy moieties of the solute. |

| Ethyl Acetate | Polar Aprotic | 0.228 | Acceptor | High | Similar to acetone, ethyl acetate's polarity and hydrogen bond accepting capability should lead to good solvation. |

| Acetonitrile | Polar Aprotic | 0.460 | Acceptor | Moderate | While polar, acetonitrile is more polar than the solute. Good solubility is expected, but perhaps less than in moderately polar solvents like THF or Acetone. |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Acceptor | High | As a cyclic ether, THF shares structural similarities with the solute's ether group and has a good balance of polarity, making high solubility very likely. |

| Isopropanol | Polar Protic | 0.546 | Donor & Acceptor | Moderate | The alcohol can act as a hydrogen bond donor to the ether oxygen and fluorine atoms of the solute. However, the high polarity of isopropanol may not perfectly match the solute. |

| Ethanol | Polar Protic | 0.654 | Donor & Acceptor | Moderate | Similar to isopropanol, ethanol can engage in hydrogen bonding, but its higher polarity might limit complete miscibility. |

| Methanol | Polar Protic | 0.762 | Donor & Acceptor | Low to Moderate | Methanol is a highly polar, protic solvent. The significant nonpolar character of the bromophenyl group is likely to limit solubility. |

| Water | Polar Protic | 1.000 | Donor & Acceptor | Insoluble | The large, nonpolar aromatic ring makes the molecule hydrophobic, and it is unlikely to be soluble in water despite its polar functional groups. |

Experimental Protocol for Solubility Determination

The following section details the equilibrium (shake-flask) method, a gold-standard technique for determining the solubility of a solid compound in a solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Rationale for the Equilibrium Method

The shake-flask method is chosen for its reliability and direct measurement of thermodynamic solubility. The core principle is to create a saturated solution in equilibrium with an excess of the solid solute at a constant temperature. By measuring the concentration of the solute in the saturated solution, we determine its solubility. The extended equilibration time (typically 24-48 hours) ensures that the system has reached a true thermodynamic equilibrium.

Step-by-Step Methodology

Materials and Reagents:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the bottom.

-

Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare a separate vial for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a minimum of 24 hours. For compounds that are slow to dissolve, 48 hours is recommended to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles, which would artificially inflate the measured solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated quantitative method (e.g., HPLC).

-

Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared from standards of known concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

[5] Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

[4] Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

[6] Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved January 19, 2026, from [Link]

[3] LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

[7] ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

[8] PubChem. (n.d.). 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

[2] Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. In Introductory Organic Chemistry. [Link]

[9] Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5859. [Link]

[1] Study.com. (2021, August 8). Predicting Solubility Using the Intermolecular Interactions of Substances. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Predicting solubility trends – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Predicting Solubility Using the Intermolecular Interactions of Substances | Chemistry | Study.com [study.com]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

The Emergence of Difluoroethoxy-Substituted Benzenes: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluoroethoxy (-OCHF₂) group, when appended to a benzene ring, presents a unique and advantageous profile for drug discovery and development. This technical guide provides an in-depth exploration of difluoroethoxy-substituted benzenes, from their initial discovery to contemporary synthetic strategies and their impact on drug design. We will delve into the causal relationships behind experimental choices, present detailed protocols for key synthetic transformations, and offer a quantitative analysis of the physicochemical properties imparted by this increasingly important functional group. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of difluoroethoxy-substituted benzenes in their own research endeavors.

Introduction: The Strategic Value of the Difluoroethoxy Moiety

The introduction of fluorine into bioactive molecules can profoundly influence their conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic profiles.[1] While simple fluoro- and trifluoromethyl-substitutions have been extensively utilized, the difluoroethoxy group offers a more nuanced approach to property modulation. It is often employed as a bioisosteric replacement for more common functional groups like the methoxy (-OCH₃) or hydroxyl (-OH) moieties.[1] This substitution can lead to significant improvements in metabolic stability due to the exceptional strength of the carbon-fluorine bond, which is resistant to cleavage by cytochrome P450 enzymes.[1] Furthermore, the difluoroethoxy group can optimize lipophilicity and enhance binding affinity to biological targets.[2]

The unique electronic properties of the difluoroethoxy group, acting as a moderate electron-withdrawing substituent, provide a valuable tool for fine-tuning the electronic characteristics of aromatic systems. This guide will explore the synthesis, properties, and applications of this versatile building block in detail.

Historical Background and Discovery

The initial synthesis of aryl ethers containing polyfluoroalkyl groups can be traced back to the work of L. M. Yagupol'skii and his collaborators. In the 1960s, they reported the reaction of phenols with compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) to produce aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. While this early work laid the foundation for accessing such compounds, the methods often required harsh reaction conditions and resulted in low yields.

A significant advancement in the synthesis of aryl α,α-difluoroethyl ethers was the development of methods utilizing the addition of phenols to 2-bromo-1,1-difluoroethene, followed by a subsequent hydrogenolysis step to remove the bromine atom. This approach offered a more efficient and milder alternative to the earlier, more aggressive fluorinating systems.

Physicochemical and Bioisosteric Properties of the Difluoroethoxy Group

The introduction of a difluoroethoxy group onto a benzene ring imparts a unique set of physicochemical properties. Understanding these properties is crucial for the rational design of molecules with desired ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Electronic Effects

The difluoroethoxy group is a moderately electron-withdrawing substituent. This is quantified by its Hammett substituent constants, which describe the inductive and resonance effects of a substituent on the reactivity of a benzene ring.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Inductive Effect (F) | Resonance Effect (R) |

| -OCHF₂ | 0.31 | 0.18 | 0.37 | -0.19 |

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[2]

The positive Hammett constants indicate the electron-withdrawing nature of the group, which can influence the pKa of nearby acidic or basic centers and affect ligand-receptor interactions.

Lipophilicity and pKa

Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol and water), is a critical parameter for drug absorption and distribution. The difluoroethoxy group generally increases lipophilicity compared to a hydroxyl group but can offer a more nuanced modulation compared to a trifluoromethoxy group.

The pKa of a molecule is also significantly influenced by the presence of a difluoroethoxy group. For example, the introduction of a difluoroethoxy group to a phenol is expected to decrease its pKa (making it more acidic) due to the electron-withdrawing nature of the substituent.

| Compound | Property | Value |

| 4-(Trifluoromethoxy)phenol | pKa | 9.30 (Predicted) |

| 4-(Trifluoromethyl)phenol | pKa | 8.675 (at 25°C) |

| 4-Cyanophenol | pKa | 7.95 |

Metabolic Stability

A key advantage of the difluoroethoxy group is its enhanced metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved bioavailability of drug candidates.[1] Studies on the metabolism of the α,α-difluoroethyl thioether motif, a close analogue, have shown that the sulfur is oxidized, but the difluoroalkyl group itself remains intact, indicating its hydrolytic stability.[5]

Synthetic Methodologies for Difluoroethoxy-Substituted Benzenes

Several synthetic strategies have been developed to introduce the difluoroethoxy group onto an aromatic ring. The choice of method often depends on the desired substitution pattern, the functional group tolerance of the substrate, and the availability of starting materials.

Nucleophilic Addition to Fluoroalkenes

A modern and efficient method for the synthesis of aryl α,α-difluoroethyl ethers involves the nucleophilic addition of a phenol to a fluoroalkene, such as 2-bromo-1,1-difluoroethene, followed by hydrogenolysis.

Caption: Overview of key synthetic routes to difluoroethoxy-substituted benzenes.

Applications in Drug Discovery and Development

The unique properties of the difluoroethoxy group make it an attractive substituent in the design of novel therapeutics. Its ability to enhance metabolic stability and modulate lipophilicity can address common challenges in drug development, such as poor pharmacokinetic profiles and off-target toxicity.

While specific blockbuster drugs containing the difluoroethoxy-benzene moiety are not yet prevalent, its presence in a growing number of patented compounds and preclinical candidates indicates its increasing importance. For instance, 2,3-difluoroethoxybenzene is recognized as a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs). [2] Illustrative Signaling Pathway (Hypothetical)

Should a difluoroethoxy-substituted benzene be developed as, for example, a kinase inhibitor, its mechanism of action could be depicted as follows:

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a difluoroethoxy-benzene-containing drug.

Conclusion and Future Perspectives

Difluoroethoxy-substituted benzenes represent a valuable and increasingly utilized class of compounds in medicinal chemistry and materials science. Their discovery, rooted in the pioneering work of early fluorine chemists, has paved the way for the development of modern, efficient synthetic methodologies. The unique physicochemical properties conferred by the difluoroethoxy group, particularly its ability to enhance metabolic stability and fine-tune electronic and lipophilic characteristics, make it a powerful tool for the rational design of novel molecules. As our understanding of the subtle yet significant effects of fluorine substitution continues to grow, we can anticipate that the difluoroethoxy-benzene motif will feature more prominently in the next generation of pharmaceuticals and advanced materials. Further research into novel synthetic methods and a deeper exploration of the structure-activity relationships of these compounds will undoubtedly unlock new opportunities for innovation.

References

-

The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

- Pashko, M. O.; Yagupol'skii, Y. L. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. J. Org. Pharm. Chem.2024, 22 (4), 10-16.

- Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991, 91 (2), 165–195.

- Murphy, C. D.; O'Hagan, D. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein J. Org. Chem.2019, 15, 1546–1552.

-

PubChem. 4-Cyanophenol. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 4. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 5. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 1-Bromo-3-(2,2-difluoroethoxy)benzene for the Synthesis of Novel Biaryl Scaffolds

Abstract